4'-Ethoxy-2-hydroxy-3-nitrobenzanilide
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Overview
Description
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide typically involves multiple steps, starting with the nitration of an appropriate benzanilide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The ethoxy group can be introduced through an etherification reaction, while the hydroxy group is typically introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-Ethoxy-2-oxo-3-nitrobenzanilide.
Reduction: Formation of 4’-Ethoxy-2-hydroxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilide derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide can be compared with other similar compounds such as:
4’-Nitrobenzanilide: Lacks the ethoxy and hydroxy groups, resulting in different chemical properties and reactivity.
2’-Hydroxy-4-nitrobenzanilide: Similar structure but with different positioning of the hydroxy group, affecting its reactivity and applications.
4’-Ethoxy-3-nitrobenzanilide:
These comparisons highlight the unique features of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
CAS No. |
213460-61-8 |
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Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-11-8-6-10(7-9-11)16-15(19)12-4-3-5-13(14(12)18)17(20)21/h3-9,18H,2H2,1H3,(H,16,19) |
InChI Key |
OTVKYXALDYZDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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